N-(3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl)acetamide
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Overview
Description
N-(3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a methyl group at the 3-position and a nitrophenyl group at the 1-position, along with an acetamide group at the 5-position
Preparation Methods
The synthesis of N-(3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-(4-nitrophenyl)-3-methyl-1H-pyrazole, which is obtained by the reaction of 4-nitrophenylhydrazine with 3-methyl-2-butanone.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-(3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) to form the corresponding amine derivative.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential antimicrobial and anti-inflammatory agent.
Materials Science: Pyrazole derivatives, including this compound, are explored for their use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group may facilitate binding to enzyme active sites or receptors, while the pyrazole ring can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
N-(3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl)acetamide can be compared with other pyrazole derivatives, such as:
1-Phenyl-3-methyl-1H-pyrazol-5-yl)acetamide: Similar structure but with a phenyl group instead of a nitrophenyl group, leading to different biological activities.
3-Methyl-1-(4-chlorophenyl)-1H-pyrazol-5-yl)acetamide: Contains a chlorophenyl group, which may result in different chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.
Properties
IUPAC Name |
N-[5-methyl-2-(4-nitrophenyl)pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c1-8-7-12(13-9(2)17)15(14-8)10-3-5-11(6-4-10)16(18)19/h3-7H,1-2H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXAWLGTQMIJQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40506612 |
Source
|
Record name | N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40506612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77746-88-4 |
Source
|
Record name | N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40506612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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